molecular formula C7H5F3OS B13151232 1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone

1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone

Cat. No.: B13151232
M. Wt: 194.18 g/mol
InChI Key: NQFWKJUIAMXYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone is a chemical compound that features a thiophene ring substituted with a trifluoromethyl group at the 2-position and an ethanone group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including 1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-3-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)thiophene: Lacks the ethanone group, affecting its applications and reactivity.

Uniqueness

1-(2-(Trifluoromethyl)thiophen-3-yl)ethanone is unique due to the presence of both the trifluoromethyl and ethanone groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanone group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C7H5F3OS

Molecular Weight

194.18 g/mol

IUPAC Name

1-[2-(trifluoromethyl)thiophen-3-yl]ethanone

InChI

InChI=1S/C7H5F3OS/c1-4(11)5-2-3-12-6(5)7(8,9)10/h2-3H,1H3

InChI Key

NQFWKJUIAMXYSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.